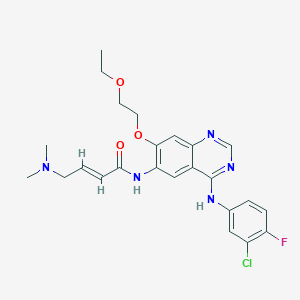
Egfr/her2-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/her2-IN-4 is a small molecule inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell growth, division, and differentiation. Malfunctions in these receptors are often associated with various cancers, particularly breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-4 typically involves multiple steps, including the formation of heterocyclic cores and subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the creation of the heterocyclic core, which is a common feature in many tyrosine kinase inhibitors.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against EGFR and HER2.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr/her2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Egfr/her2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Employed in cell culture studies to investigate the role of EGFR and HER2 in cell signaling and proliferation.
Medicine: Tested in preclinical and clinical trials for its efficacy in treating cancers that overexpress EGFR and HER2.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting EGFR and HER2
Wirkmechanismus
Egfr/her2-IN-4 exerts its effects by binding to the ATP-binding sites of EGFR and HER2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of tyrosine residues in the intracellular domain, which in turn blocks downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) pathways. These pathways are crucial for cell proliferation and survival, and their inhibition leads to reduced tumor growth and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Egfr/her2-IN-4 is compared with other similar compounds such as:
Afatinib: A dual inhibitor of HER2 and EGFR, but with different binding affinities and efficacy profiles.
Lapatinib: Another dual inhibitor, but with weaker EGFR inhibition compared to this compound.
Trastuzumab and Pertuzumab: Monoclonal antibodies targeting HER2, used in combination therapies
This compound is unique due to its balanced inhibition of both EGFR and HER2, making it a promising candidate for treating cancers that involve both receptors .
Eigenschaften
Molekularformel |
C24H27ClFN5O3 |
|---|---|
Molekulargewicht |
488.0 g/mol |
IUPAC-Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(2-ethoxyethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H27ClFN5O3/c1-4-33-10-11-34-22-14-20-17(13-21(22)30-23(32)6-5-9-31(2)3)24(28-15-27-20)29-16-7-8-19(26)18(25)12-16/h5-8,12-15H,4,9-11H2,1-3H3,(H,30,32)(H,27,28,29)/b6-5+ |
InChI-Schlüssel |
DBDXRFYGZAEXEW-AATRIKPKSA-N |
Isomerische SMILES |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN(C)C |
Kanonische SMILES |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


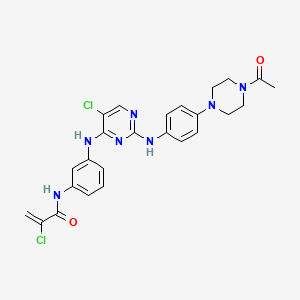
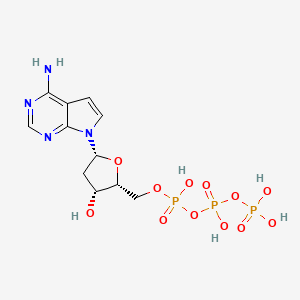
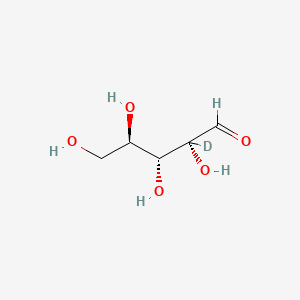
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
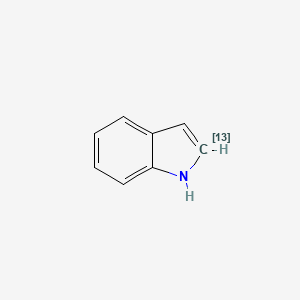
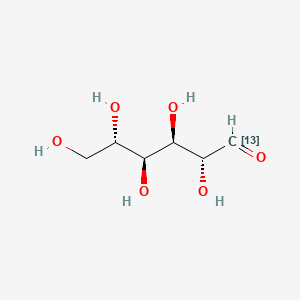
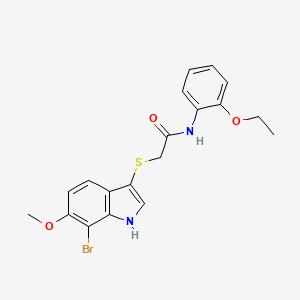
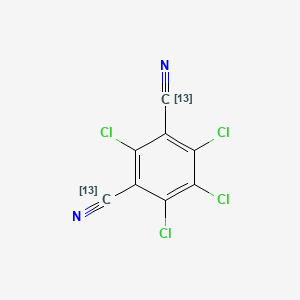
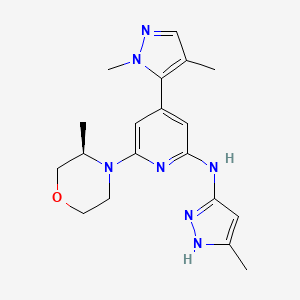
![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)
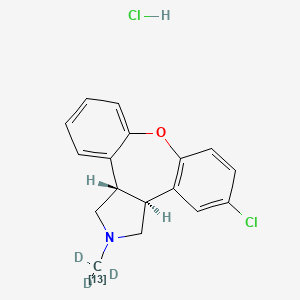
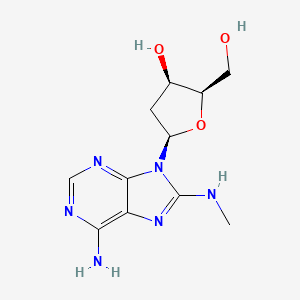
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
